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Compound of Interest

Compound Name: 1,2-Benzisothiazole

Cat. No.: B1215175

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-functionalization of
the 1,2-benzisothiazole ring, a scaffold of significant interest in medicinal chemistry and drug
development. The procedures outlined below cover key N-functionalization reactions, including
N-alkylation, N-arylation, N-acylation, and N-sulfonylation, primarily focusing on the accessible
and versatile 1,2-benzisothiazol-3(2H)-one and its derivatives.

Introduction

The 1,2-benzisothiazole core is a prominent heterocyclic motif found in a variety of biologically
active compounds. The nitrogen atom of the isothiazole ring serves as a critical point for
substitution, allowing for the modulation of the molecule's physicochemical properties and
biological activity.[1] Strategic functionalization at the N-2 position has been shown to
significantly influence the antibacterial, antifungal, and enzyme inhibitory properties of these
compounds.[1] This document offers detailed methodologies for the synthesis of diverse N-
substituted 1,2-benzisothiazole derivatives.

Key N-Functionalization Reactions
N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen of the 1,2-
benzisothiazole ring. This can be achieved under various conditions, often involving the
reaction of an N-anion with an electrophilic alkylating agent.
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This protocol describes the N-alkylation of saccharin using an allyl bromide in
dimethylformamide (DMF).

Experimental Protocol:

e To a solution of 2,3-dihydro-1,2-benzisothiazol-3-one-1,1-dioxide (saccharin) (1.83 g, 10.0
mmol) in dimethylformamide (5.0 ml), add allyl bromide (1.20 g, 10.0 mmol).

 Stir the reaction mixture for 1 hour at 90°C.

e Cool the contents to room temperature.

e Pour the reaction mixture over crushed ice to precipitate the product.
« Filter the white precipitate, wash with water, and dry.

e Recrystallize the crude product from methanol to obtain pure 2-(prop-2-enyl)-1,2-
benzisothiazol-3(2H)-one 1,1-dioxide.[2]

Workflow for N-Alkylation of Saccharin
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Caption: Workflow for the N-alkylation of saccharin.
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N-Arylation

N-arylation introduces aryl substituents, which can significantly impact the biological activity of
the resulting compounds. Copper-catalyzed cross-coupling reactions are a common and
effective method for this transformation.

This protocol outlines a general procedure for the N-arylation of NH-containing heterocycles,
which is applicable to 1,2-benzisothiazol-3(2H)-one, using an arenediazonium
tetrafluoroborate.

Experimental Protocol:

 In areaction vessel, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired
arenediazonium tetrafluoroborate (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and K=2COs (2.0
mmol).

e Add a suitable solvent (e.g., DMF or DMSO).

« Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the
starting material is consumed (monitor by TLC).

o Upon completion, dilute the reaction mixture with water and extract with an organic solvent
(e.q., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.
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» Purify the crude product by column chromatography on silica gel to afford the N-aryl-1,2-
benzisothiazol-3(2H)-one.[4]

General Workflow for N-Arylation
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Caption: General workflow for copper-catalyzed N-arylation.
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N-Acylation

N-acylation introduces an acyl group, which can serve as a key pharmacophore or a handle for
further functionalization.

This protocol provides a general approach for the synthesis of N-acyl derivatives, which have
been evaluated as caspase inhibitors.

Experimental Protocol:

» To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 equiv.) in a suitable aprotic solvent (e.g.,
THF, DCM), add a base such as triethylamine (1.2 equiv.) or sodium hydride (1.1 equiv.) at 0
°C.

e Stir the mixture for 15-30 minutes.

o Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise at 0 °C.

o Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
¢ Quench the reaction with water and extract the product with an organic solvent.

e Wash the organic layer with saturated aqueous NaHCOs solution and brine.

» Dry the organic phase over anhydrous Na=SOa4, filter, and concentrate in vacuo.

» Purify the residue by flash chromatography to yield the N-acylated product.[1]
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Workflow for N-Acylation
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Caption: General workflow for the N-acylation of 1,2-benzisothiazol-3(2H)-one.

Starting Acylating .
. Base Yield Range Reference
Material Agent
1,2- : N L
] ) Various acyl Not specified in Not specified in
Benzisothiazol- ) ] ) [1]
chlorides detail detail
3(2H)-one
N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, which can mimic the transition state of proteases
and act as a hydrogen bond acceptor, making it a valuable functional group in drug design.

This protocol describes the reaction of 2-amino-1,2-benzisothiazol-3(2H)-one with a sulfonyl
chloride.

Experimental Protocol:

e Dissolve 2-amino-1,2-benzisothiazol-3(2H)-one (10 mmol) in pyridine (8 ml).
e Cool the solution to 0 °C (273 K).

¢ Add 4-chlorobenzenesulfonyl chloride (11 mmol) to the solution.

« Stir the reaction mixture at 0 °C for 2 hours.

e Pour the crude reaction mixture into water (30 ml).

» Treat the aqueous mixture with a 10% aqueous sodium carbonate solution and stir for 1
hour. This step separates the mono-sulfonylated product from the di-sulfonylated byproduct
due to the acidic nature of the former.

e Collect the insoluble solid (the desired mono-sulfonylated product) by filtration.

» Recrystallize the product from ethanol to obtain pale yellow crystals of 4-chloro-N-(3-0x0-1,2-
benzisothiazol-2(3H)-yl)benzenesulfonamide.[5]
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Workflow for N-Sulfonylation
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Caption: Workflow for the N-sulfonylation of 2-amino-1,2-benzisothiazol-3(2H)-one.
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Conclusion

The N-functionalization of the 1,2-benzisothiazole ring system is a versatile strategy for the
generation of novel molecular entities with diverse biological activities. The protocols described
herein provide a foundation for researchers to explore the chemical space around this
important scaffold. The choice of reaction conditions and starting materials will ultimately
depend on the specific target molecule and desired substitution pattern. Further optimization of
these protocols may be necessary to achieve desired yields and purity for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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